4-morpholin-4-ylbutanoic acid

説明

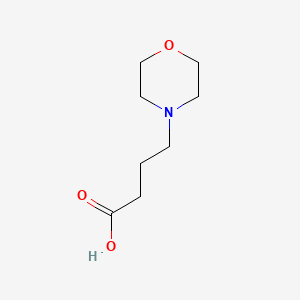

Structure

3D Structure

特性

IUPAC Name |

4-morpholin-4-ylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO3/c10-8(11)2-1-3-9-4-6-12-7-5-9/h1-7H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNHMBKXVXNJADT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50206792 | |

| Record name | 4-Morpholinebutanoic acid (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50206792 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5807-09-0 | |

| Record name | 4-Morpholinebutanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5807-09-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Morpholinebutyric acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005807090 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Morpholinebutanoic acid (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50206792 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 4-morpholin-4-ylbutanoic acid (CAS: 5807-09-0)

Foreword: Unveiling the Potential of a Versatile Heterocyclic Building Block

In the landscape of modern medicinal chemistry and drug development, the morpholine moiety stands out as a privileged scaffold. Its inherent physicochemical properties, including metabolic stability and aqueous solubility, have made it a cornerstone in the design of numerous therapeutic agents.[1][2][3] This guide delves into the technical intricacies of a specific, yet highly promising, morpholine derivative: 4-morpholin-4-ylbutanoic acid. While this compound may not yet boast the extensive bibliography of more established molecules, its structural relationship to the vital neurotransmitter γ-aminobutyric acid (GABA) and the versatile reactivity of its constituent functional groups position it as a compound of significant interest for researchers and scientists in the field.[4] This document aims to provide a comprehensive technical overview, from its synthesis and physicochemical properties to its potential applications, grounded in established chemical principles and field-proven insights.

Physicochemical and Structural Characteristics

This compound, also known by synonyms such as 4-Morpholinebutanoic acid and gamma-Morpholinobutyric acid, is a solid, light-yellow compound at room temperature. Its molecular structure integrates a saturated morpholine ring N-substituted with a butanoic acid chain. This unique combination of a tertiary amine within a heterocyclic ether and a terminal carboxylic acid imparts a distinct set of properties that are highly relevant to its potential applications in drug design and material science.

| Property | Value | Source |

| CAS Number | 5807-09-0 | |

| Molecular Formula | C₈H₁₅NO₃ | |

| Molecular Weight | 173.21 g/mol | |

| Appearance | Light Yellow Solid | Sigma-Aldrich |

| SMILES | O=C(O)CCCN1CCOCC1 | |

| InChI | 1S/C8H15NO3/c10-8(11)2-1-3-9-4-6-12-7-5-9/h1-7H2,(H,10,11) |

Synthesis of this compound: A Practical Approach

The synthesis of this compound can be approached through several established synthetic routes for N-alkylation of secondary amines. A highly practical and efficient method involves the nucleophilic substitution reaction between morpholine and a suitable four-carbon electrophile bearing a carboxylic acid or its precursor. Two primary strategies are presented here: alkylation with a haloalkanoic acid and ring-opening of a lactone.

Synthesis via Nucleophilic Substitution with a Halobutanoic Acid

This method relies on the nucleophilic nature of the secondary amine of the morpholine ring attacking an electrophilic carbon of a 4-halobutanoic acid, such as 4-chlorobutanoic acid or 4-bromobutanoic acid. The presence of a base is crucial to neutralize the hydrohalic acid byproduct and to deprotonate the carboxylic acid, thus preventing an acid-base reaction with the morpholine starting material.

Caption: Workflow for the synthesis of this compound via nucleophilic substitution.

Experimental Protocol:

-

Reaction Setup: To a solution of 4-chlorobutanoic acid (1.0 eq) in a suitable polar aprotic solvent such as acetonitrile or DMF (5-10 mL per mmol of limiting reagent), add a non-nucleophilic base such as potassium carbonate (2.5 eq) or triethylamine (3.0 eq).

-

Addition of Morpholine: Add morpholine (1.2 eq) dropwise to the stirred reaction mixture at room temperature.

-

Reaction Conditions: Heat the reaction mixture to 60-80 °C and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature and filter to remove any inorganic salts. Concentrate the filtrate under reduced pressure.

-

Purification: The crude product is then purified. This can be achieved by dissolving the residue in water and acidifying with a dilute mineral acid (e.g., 1M HCl) to a pH of approximately 2-3, which may precipitate the product. The solid can then be collected by filtration, washed with cold water, and dried. Alternatively, purification can be performed by column chromatography on silica gel using a suitable eluent system (e.g., dichloromethane/methanol gradient).

Causality Behind Experimental Choices:

-

Excess Base: Using a slight excess of a non-nucleophilic base is critical to drive the reaction to completion by scavenging the acid byproduct and preventing the protonation of the morpholine nitrogen, which would render it non-nucleophilic.

-

Polar Aprotic Solvent: Solvents like acetonitrile or DMF are chosen for their ability to dissolve the reactants and facilitate the SN2 reaction mechanism without participating in the reaction.

-

Heating: Applying heat increases the reaction rate by providing the necessary activation energy for the nucleophilic attack.

Synthesis via Ring-Opening of γ-Butyrolactone

An alternative approach involves the nucleophilic attack of morpholine on the carbonyl carbon of γ-butyrolactone. This reaction is typically slower than alkylation with a haloacid and often requires higher temperatures or catalysis.[5]

Caption: Workflow for the synthesis of this compound via ring-opening of γ-butyrolactone.

Experimental Protocol:

-

Reaction Setup: In a sealed reaction vessel, combine morpholine (1.0 eq) and γ-butyrolactone (1.2 eq).

-

Reaction Conditions: Heat the mixture to a high temperature (typically 150-200 °C) for several hours. The reaction should be monitored for the consumption of starting materials.

-

Work-up and Purification: After cooling, the excess γ-butyrolactone and any unreacted morpholine can be removed under vacuum. The resulting crude product can be purified by crystallization or column chromatography as described in the previous method.

Causality Behind Experimental Choices:

-

High Temperature: The lactone is less reactive than a haloacid, thus requiring significantly more thermal energy to facilitate the ring-opening reaction.

-

Sealed Vessel: Due to the high temperatures and the volatility of morpholine, a sealed reaction vessel is necessary to prevent the evaporation of the reactants.

Chemical Reactivity and Potential Transformations

The chemical reactivity of this compound is dictated by its two primary functional groups: the tertiary amine of the morpholine ring and the carboxylic acid.

-

Reactions of the Carboxylic Acid: The carboxylic acid moiety can undergo a variety of classical transformations. It can be converted to an ester through Fischer esterification with an alcohol under acidic catalysis. Reaction with thionyl chloride or oxalyl chloride will yield the corresponding acyl chloride , a versatile intermediate for the synthesis of amides and other derivatives. The carboxylic acid can also be reduced to the corresponding primary alcohol using strong reducing agents like lithium aluminum hydride.

-

Reactions of the Morpholine Nitrogen: The nitrogen atom of the morpholine ring is a tertiary amine and is basic. It will react with strong acids to form a morpholinium salt .[6] While the nitrogen is already alkylated, it can participate in reactions such as N-oxide formation upon treatment with an oxidizing agent like hydrogen peroxide or m-CPBA.

Spectroscopic Characterization

¹H NMR Spectroscopy (Predicted):

-

Morpholine Protons: Two characteristic triplets are expected for the morpholine ring protons. The protons adjacent to the oxygen (-O-CH₂-) would appear further downfield (typically around 3.6-3.8 ppm) compared to the protons adjacent to the nitrogen (-N-CH₂-), which would likely be in the region of 2.4-2.6 ppm.

-

Butanoic Acid Chain Protons:

-

The methylene group adjacent to the nitrogen (-N-CH₂-) would likely appear as a triplet around 2.3-2.5 ppm.

-

The methylene group beta to the nitrogen (-CH₂-) would be a multiplet (likely a pentet or sextet) in the region of 1.7-1.9 ppm.

-

The methylene group adjacent to the carbonyl (-CH₂-C=O) would be a triplet around 2.2-2.4 ppm.

-

-

Carboxylic Acid Proton: A broad singlet is expected far downfield, typically between 10-12 ppm, which is characteristic of a carboxylic acid proton.[8]

¹³C NMR Spectroscopy (Predicted):

-

Carbonyl Carbon: A signal in the downfield region, around 175-185 ppm, is expected for the carboxylic acid carbonyl carbon.[8]

-

Morpholine Carbons: The carbons adjacent to the oxygen (-O-CH₂-) will be in the range of 65-70 ppm, while the carbons adjacent to the nitrogen (-N-CH₂-) will appear around 50-55 ppm.

-

Butanoic Acid Chain Carbons: The carbons of the aliphatic chain will resonate in the upfield region, typically between 20-60 ppm.

Infrared (IR) Spectroscopy (Predicted):

-

O-H Stretch (Carboxylic Acid): A very broad and strong absorption band is expected in the region of 2500-3300 cm⁻¹, which is characteristic of the hydrogen-bonded O-H stretch of a carboxylic acid dimer.[8]

-

C=O Stretch (Carboxylic Acid): A strong, sharp absorption band around 1700-1725 cm⁻¹ corresponding to the carbonyl stretch.[8]

-

C-H Stretch (Aliphatic): Multiple sharp peaks in the 2800-3000 cm⁻¹ region.

-

C-N and C-O Stretches: Absorptions in the fingerprint region (below 1500 cm⁻¹) corresponding to the C-N and C-O stretching vibrations of the morpholine ring.

Mass Spectrometry (Predicted):

-

Molecular Ion Peak (M⁺): A peak at m/z = 173 corresponding to the molecular weight of the compound is expected, though its intensity may vary.

-

Fragmentation Pattern: Common fragmentation pathways would include the loss of the carboxylic acid group (-COOH, loss of 45 amu) and fragmentation of the butanoic acid chain. Alpha-cleavage adjacent to the nitrogen of the morpholine ring is also a likely fragmentation pathway.

Potential Applications and Biological Significance

The true potential of this compound lies in its prospective applications, particularly in the realm of drug discovery and development. The morpholine ring is a well-established pharmacophore that can improve the pharmacokinetic profile of drug candidates.[1][2]

A Structural Analogue of GABA

Structurally, this compound is a close analogue of γ-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system (CNS).[4] GABA is implicated in a wide range of physiological and psychological processes, and its dysregulation is associated with conditions such as anxiety, epilepsy, and sleep disorders.[10] The N-substitution of the GABA backbone with a morpholine ring in this compound could lead to novel pharmacological properties, potentially modulating GABAergic neurotransmission or interacting with GABA receptors in a unique manner.

A Scaffold for Drug Discovery

Beyond its potential intrinsic activity, this compound serves as a versatile building block for the synthesis of more complex molecules. The carboxylic acid handle allows for the straightforward formation of amides and esters, enabling the attachment of this morpholino-butanoic moiety to other pharmacophores. This strategy can be employed to:

-

Enhance Solubility and Permeability: The morpholine group is known to improve the aqueous solubility and membrane permeability of drug candidates, which are critical factors for oral bioavailability.[1]

-

Modulate Biological Activity: The incorporation of the morpholine ring can lead to favorable interactions with biological targets, enhancing potency and selectivity.[3]

-

Develop CNS-penetrant Drugs: The physicochemical properties of the morpholine ring often facilitate crossing the blood-brain barrier, making it a valuable component in the design of drugs targeting the central nervous system.[3]

Given the wide range of biological activities associated with morpholine derivatives, including anti-inflammatory, antimicrobial, and anticancer properties, this compound represents a valuable starting point for the development of novel therapeutics in these areas.[1][11]

Caption: Logical relationships of this compound's properties and potential applications.

Safety and Handling

According to available safety data, this compound is classified as acutely toxic if swallowed (Acute Tox. 3 Oral). Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

Conclusion and Future Outlook

This compound stands as a molecule of considerable untapped potential. Its straightforward synthesis, versatile chemical reactivity, and intriguing structural relationship to GABA make it a compelling candidate for further investigation. For researchers in drug discovery, it offers a readily accessible scaffold for the development of novel therapeutics targeting a wide array of diseases. As our understanding of the structure-activity relationships of morpholine-containing compounds continues to grow, it is highly probable that derivatives of this compound will emerge as important players in the next generation of medicines. This guide serves as a foundational technical resource to stimulate and support such future research endeavors.

References

- ResearchGate. (n.d.). Biological activities of morpholine derivatives and molecular targets involved.

- Taylor & Francis Online. (n.d.). Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis.

- National Center for Biotechnology Information. (n.d.). Occurrence of Morpholine in Central Nervous System Drug Discovery.

- Baghdad Science Journal. (2015). Synthesis, Characterization and Study the Biological Activity of New Morpholine Derivative.

- National Center for Biotechnology Information. (n.d.). Antimicrobial and antiurease activities of newly synthesized morpholine derivatives containing an azole nucleus.

- Wikipedia. (n.d.). Morpholine.

- National Center for Biotechnology Information. (n.d.). Synthesis and structure-activity studies of alkyl-substituted gamma-butyrolactones and gamma-thiobutyrolactones: ligands for the picrotoxin receptor.

- Ataman Kimya. (n.d.). MORPHOLINE.

- National Center for Biotechnology Information. (n.d.). Morpholine.

- National Center for Biotechnology Information. (n.d.). Gold(I)-catalyzed synthesis of γ-vinylbutyrolactones by intramolecular oxaallylic alkylation with alcohols.

- ResearchGate. (2014). Research on the N -alkylation of morpholine with alcohols catalyzed by CuO–NiO/γ–Al 2 O 3.

- PrepChem.com. (n.d.). Synthesis of 4-[(2-Phenyl-4-quinolyl)oxy]butanoic acid.

- Chemical Synthesis Database. (n.d.). 3-morpholin-4-yl-butyric acid ethyl ester.

- National Center for Biotechnology Information. (n.d.). 4-Morpholinebutanoic acid.

- National Center for Biotechnology Information. (2019). An Updated Review on Pharmaceutical Properties of Gamma-Aminobutyric Acid.

- ResearchGate. (2017). Acid-catalyzed Ring-opening Polymerization of |^-Butyrolactone under High-pressure Conditions.

- Semantic Scholar. (n.d.). Gamma-Aminobutyric Acid (GABA): A versatile bioactive compound.

- Foodadditives.com. (2015). Applications and Uses of gamma-Aminobutyric acid.

- Polimery. (n.d.). Ring-opening polymerization of γ-butyrolactone and its derivatives: A review.

- MDPI. (2019). An Updated Review on Pharmaceutical Properties of Gamma-Aminobutyric Acid.

- ERIC. (2023). Spectroscopy Data for Undergraduate Teaching.

- MDPI. (n.d.). Exogenous Application of Gamma Aminobutyric Acid Improves the Morpho-Physiological and Biochemical Attributes in Lavandula dentata L. under Salinity Stress.

- Chemistry LibreTexts. (2023). 20.9: Spectroscopy of Carboxylic Acids and Nitriles.

- Doc Brown's Chemistry. (n.d.). low/high resolution 1H proton nmr spectrum of butanoic acid C4H8O2 CH3CH2CH2COOH analysis interpretation of chemical shifts ppm spin spin line splitting H-1 butyric acid 1-H nmr explaining spin-spin coupling for line splitting.

- ResearchGate. (n.d.). The ¹H NMR spectrum of butanoic acid in CDCl3 solvent.

Sources

- 1. researchgate.net [researchgate.net]

- 2. tandfonline.com [tandfonline.com]

- 3. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. An Updated Review on Pharmaceutical Properties of Gamma-Aminobutyric Acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Morpholine - Wikipedia [en.wikipedia.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. low/high resolution 1H proton nmr spectrum of butanoic acid C4H8O2 CH3CH2CH2COOH analysis interpretation of chemical shifts ppm spin spin line splitting H-1 butyric acid 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 10. mdpi.com [mdpi.com]

- 11. Antimicrobial and antiurease activities of newly synthesized morpholine derivatives containing an azole nucleus - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 4-morpholin-4-ylbutanoic acid: Properties, Synthesis, and Applications

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of 4-morpholin-4-ylbutanoic acid, a heterocyclic compound of significant interest in medicinal chemistry and synthetic research. We delve into its core physicochemical properties, outline a representative synthetic pathway, and detail the analytical methodologies required for its characterization. The document elucidates the scientific rationale behind its utility, particularly focusing on the role of the morpholine moiety in enhancing the pharmacokinetic profiles of bioactive molecules. This guide is intended to serve as a foundational resource for researchers utilizing this compound as a building block or scaffold in drug discovery and development.

Introduction: The Significance of the Morpholine Scaffold

The morpholine ring is a privileged heterocyclic scaffold frequently employed in medicinal chemistry.[1] Its prevalence is attributed to a unique combination of properties: the ether oxygen acts as a hydrogen bond acceptor, improving aqueous solubility, while the tertiary amine provides a basic handle for salt formation and further functionalization.[1] Furthermore, the morpholine group often imparts favorable metabolic stability and can improve the overall pharmacokinetic profile of a drug candidate.[1]

This compound incorporates this valuable scaffold, linking it to a butanoic acid chain. This structure presents a bifunctional molecule: the morpholine nitrogen offers a nucleophilic and basic center, while the carboxylic acid provides a reactive handle for amide bond formation, esterification, or salt formation. This duality makes it a versatile building block for constructing more complex molecules with tailored biological activities and drug-like properties.

Core Physicochemical Properties

The fundamental identity and characteristics of this compound are summarized below. These data are critical for experimental design, reaction stoichiometry, and analytical characterization.

| Property | Value | Source |

| Molecular Formula | C₈H₁₅NO₃ | [2][3][4] |

| Molecular Weight | 173.21 g/mol | [2][3][4] |

| CAS Number | 5807-09-0 | [2][3] |

| IUPAC Name | This compound | [3] |

| Synonyms | 4-Morpholinebutanoic acid, 4-Morpholinebutyric acid, γ-Morpholinobutyric acid | [3] |

| Appearance | Solid, Light Yellow | [2] |

| InChI Key | PNHMBKXVXNJADT-UHFFFAOYSA-N | [3] |

| SMILES | O=C(O)CCCN1CCOCC1 |

Synthesis and Characterization

While numerous suppliers offer this compound, understanding its synthesis is crucial for specialized applications, such as isotopic labeling or derivatization. A common and logical approach involves the nucleophilic substitution of a 4-halobutanoic acid ester with morpholine, followed by hydrolysis of the ester to yield the desired carboxylic acid.

The rationale for this two-step process is rooted in preventing undesirable side reactions. The carboxylic acid of the starting material is protected as an ester to prevent it from acting as a nucleophile or engaging in acid-base reactions with the morpholine, which would inhibit the primary N-alkylation reaction. The final hydrolysis step is a standard deprotection method to liberate the free acid.

Caption: General synthetic pathway for this compound.

Characterization of the final product is essential to confirm its identity and purity. A standard analytical workflow would involve techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) to confirm the molecular weight and fragmentation pattern, and Nuclear Magnetic Resonance (NMR) spectroscopy to elucidate the chemical structure.

Applications in Research and Drug Development

The utility of this compound in a research context is primarily as a versatile chemical linker and building block.

-

Scaffold for Drug Candidates: The morpholine group is a key component in numerous approved drugs. This compound allows for the direct incorporation of the morpholine-butanoic acid moiety into larger molecules, potentially enhancing their solubility, stability, and overall pharmacokinetic properties.[1]

-

Linker in PROTACs and ADCs: The carboxylic acid terminus can be readily activated to form amide bonds with amines on proteins or other molecules. This makes it an ideal linker component in the development of technologies like Proteolysis Targeting Chimeras (PROTACs) or Antibody-Drug Conjugates (ADCs), where spacing and solubility are critical design parameters.

-

Fragment-Based Drug Discovery (FBDD): As a small molecule containing a privileged scaffold, it can be used in FBDD screening campaigns to identify initial low-affinity binders to a biological target, which can then be optimized into more potent leads.

Experimental Protocols

The following protocols are representative methodologies. Researchers should adapt them based on available laboratory equipment and specific experimental goals.

Representative Synthesis Protocol

Objective: To synthesize this compound from ethyl 4-bromobutanoate and morpholine.

Materials:

-

Ethyl 4-bromobutanoate

-

Morpholine

-

Potassium Carbonate (K₂CO₃), anhydrous

-

Acetonitrile (CH₃CN), anhydrous

-

Sodium Hydroxide (NaOH)

-

Hydrochloric Acid (HCl), concentrated

-

Ethyl Acetate

-

Magnesium Sulfate (MgSO₄), anhydrous

-

Deionized Water

Procedure:

Step 1: Synthesis of Ethyl 4-morpholinobutanoate

-

To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add anhydrous acetonitrile.

-

Add ethyl 4-bromobutanoate (1.0 eq) and morpholine (1.2 eq).

-

Add anhydrous potassium carbonate (2.0 eq) to act as a base, neutralizing the HBr formed during the reaction.

-

Heat the reaction mixture to reflux (approx. 82°C) and maintain for 6-12 hours, monitoring progress by Thin Layer Chromatography (TLC) or GC-MS.

-

After completion, cool the mixture to room temperature and filter to remove the inorganic salts.

-

Evaporate the solvent from the filtrate under reduced pressure to obtain the crude ester intermediate.

Step 2: Hydrolysis to this compound

-

Dissolve the crude ethyl 4-morpholinobutanoate in a mixture of ethanol and water.

-

Add an aqueous solution of sodium hydroxide (2.0 eq) and stir the mixture at room temperature for 4-8 hours.

-

Monitor the hydrolysis of the ester by TLC.

-

Once complete, cool the solution in an ice bath and carefully acidify with concentrated HCl to a pH of approximately 6-7. The isoelectric point of the amino acid will cause it to precipitate or separate.

-

If a precipitate forms, collect it by filtration. If not, extract the product into a suitable organic solvent.

-

Dry the product under vacuum to yield this compound.

Analytical Characterization Workflow

Objective: To confirm the identity and purity of the synthesized product.

Caption: Workflow for the analytical validation of the synthesized compound.

Procedure:

-

Sample Preparation: Prepare a dilute solution of the final product in a suitable solvent (e.g., methanol for GC-MS, deuterated chloroform or DMSO for NMR).[5]

-

GC-MS Analysis: Inject the sample into a GC-MS system. The gas chromatogram will indicate the purity, while the mass spectrum should show a molecular ion peak corresponding to the molecular weight of 173.21 g/mol .[6]

-

NMR Spectroscopy: Acquire ¹H and ¹³C NMR spectra. The proton NMR should show characteristic peaks for the morpholine ring protons, the aliphatic chain protons, and the acidic proton. The carbon NMR will confirm the number of unique carbon environments.

-

FT-IR Spectroscopy: Acquire an FT-IR spectrum. Look for characteristic absorption bands, including a broad O-H stretch for the carboxylic acid and a sharp C=O stretch.

-

Data Interpretation: Compare the obtained spectra with reference data to unequivocally confirm the structure and assess the purity of the synthesized this compound.

Conclusion

This compound stands as a valuable and versatile chemical entity for professionals in drug discovery and chemical synthesis. Its defined physicochemical properties, straightforward synthetic accessibility, and the inherent benefits of the morpholine scaffold make it an attractive component for the design and construction of novel bioactive compounds. This guide provides the foundational knowledge required for its effective utilization, from synthesis to application, empowering researchers to leverage its full potential in their scientific endeavors.

References

- PubChem. 4-(Morpholin-4-yl)-4-oxobutanoic acid. [Link]

- PubChem. 4-Morpholinebutanoic acid. [Link]

- PubChem. 4-Morpholin-4-yl-2-naphthalen-1-ylbutanoic acid. [Link]

- Chemical Synthesis Database. 3-morpholin-4-yl-butyric acid ethyl ester. [Link]

- PrepChem.com. Synthesis of 4-[(2-Phenyl-4-quinolyl)oxy]butanoic acid. [Link]

- ResearchGate. Biological activities of morpholine derivatives and molecular targets involved. [Link]

- National Institutes of Health.

- National Institutes of Health.

- MDPI. The Use of 4-(3,4-Dichlorophenyl)-4-Oxo-2-(4-Antipyrinyl)-Butanoic Acid in the Preparation of Some New Heterocyclic Compounds With Expected Biological Activity. [Link]

- CP Lab Safety. This compound, 100 mg, Reagent Grade. [Link]

- MDPI. Enhancing the Solubility of Co-Formulated Hydrophobic Drugs by Incorporating Functionalized Nano-Structured Poly Lactic-co-glycolic Acid (nfPLGA)

- MDPI. Developing a Quantitative Profiling Method for Detecting Free Fatty Acids in Crude Lanolin Based on Analytical Quality by Design. [Link]

- ResearchGate.

Sources

- 1. researchgate.net [researchgate.net]

- 2. This compound (may contain up to 10% of in… [cymitquimica.com]

- 3. 4-Morpholinebutanoic acid | C8H15NO3 | CID 79872 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. calpaclab.com [calpaclab.com]

- 5. mdpi.com [mdpi.com]

- 6. Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-Morpholin-4-ylbutanoic Acid and its Analogs for Researchers and Drug Development Professionals

This guide provides a comprehensive technical overview of 4-morpholin-4-ylbutanoic acid, a molecule of interest in medicinal chemistry and drug development. It delves into the nomenclature, chemical properties, and synthetic pathways of this compound, while also drawing a critical distinction from its close structural analog, 4-(morpholin-4-yl)-4-oxobutanoic acid. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug discovery by providing not only foundational knowledge but also actionable experimental insights.

Section 1: Nomenclature and Compound Identification

Accurate identification of chemical entities is paramount in research and development. This section clarifies the nomenclature and various identifiers for this compound and its related oxo-derivative.

This compound

This compound is characterized by a morpholine ring attached via its nitrogen atom to a butanoic acid chain.

-

IUPAC Name: this compound[1]

-

CAS Number: 5807-09-0[1]

-

Molecular Formula: C₈H₁₅NO₃[1]

-

Molecular Weight: 173.21 g/mol [1]

Table 1: Synonyms and Alternative Names for this compound [1]

| Synonym/Alternative Name | Identifier Type |

| 4-Morpholinebutanoic acid | Common Name |

| 4-Morpholinebutyric acid | Common Name |

| gamma-Morpholinobutyric acid | Common Name |

| DF 533 | Trivial Name |

| BRN 0775904 | Beilstein Registry Number |

| 4-(Morpholin-4-yl)butanoic acid | IUPAC Name variation |

| 4-(4-Morpholinyl)butanoic acid | IUPAC Name variation |

4-(Morpholin-4-yl)-4-oxobutanoic Acid: A Structurally Related Analog

It is crucial to distinguish this compound from a closely related compound, 4-(morpholin-4-yl)-4-oxobutanoic acid, which features a ketone group on the butanoic acid chain. This structural difference significantly alters its chemical properties and potential applications.

-

IUPAC Name: 4-(morpholin-4-yl)-4-oxobutanoic acid[2]

-

CAS Number: 67900-19-0[2]

-

Molecular Formula: C₈H₁₃NO₄[2]

-

Molecular Weight: 187.19 g/mol [2]

Table 2: Synonyms and Alternative Names for 4-(Morpholin-4-yl)-4-oxobutanoic Acid [2][3]

| Synonym/Alternative Name | Identifier Type |

| 4-Morpholino-4-oxobutanoic acid | Common Name |

| 4-Morpholin-4-yl-4-oxo-butyric acid | Common Name |

| 4-(4-Morpholinyl)-4-oxobutanoic acid | IUPAC Name variation |

| 3-Morpholinocarbonylpropionic acid | Common Name |

| g-Oxo-4-morpholinebutanoic acid | Common Name |

Section 2: Physicochemical Properties

The physicochemical properties of these molecules are critical determinants of their behavior in biological systems and their suitability for various applications.

Table 3: Comparison of Physicochemical Properties

| Property | This compound | 4-(Morpholin-4-yl)-4-oxobutanoic acid |

| Molecular Weight | 173.21 g/mol [1] | 187.19 g/mol [2] |

| Molecular Formula | C₈H₁₅NO₃[1] | C₈H₁₃NO₄[2] |

| XLogP3-AA | -0.9 | -0.5 |

| Hydrogen Bond Donor Count | 1 | 1 |

| Hydrogen Bond Acceptor Count | 4 | 4 |

| Rotatable Bond Count | 4 | 4 |

Section 3: Synthesis Strategies and Methodologies

The synthesis of these compounds can be approached through established organic chemistry reactions. The choice of synthetic route will depend on the desired compound and the available starting materials.

Synthesis of this compound

The most direct approach to synthesizing this compound is through the N-alkylation of morpholine with a suitable 4-halobutanoic acid derivative.

Caption: Synthetic workflow for this compound.

Experimental Protocol: N-Alkylation of Morpholine

-

Reaction Setup: To a solution of morpholine (1.0 equivalent) in a suitable aprotic solvent such as acetonitrile or DMF, add a weak base, for example, potassium carbonate (2.0 equivalents).

-

Addition of Alkylating Agent: Slowly add a 4-halobutanoic acid ester (e.g., ethyl 4-bromobutanoate, 1.1 equivalents) to the reaction mixture at room temperature.

-

Reaction Conditions: Heat the mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).

-

Workup: Once the reaction is complete, cool the mixture, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.

-

Purification: Purify the resulting ester intermediate by column chromatography on silica gel.

-

Hydrolysis: Saponify the purified ester using a base such as sodium hydroxide in a mixture of water and a co-solvent like ethanol.

-

Acidification: After the saponification is complete, acidify the reaction mixture with a mineral acid (e.g., HCl) to precipitate the final product, this compound.

-

Isolation: Collect the product by filtration, wash with cold water, and dry under vacuum.

Synthesis of 4-(Morpholin-4-yl)-4-oxobutanoic Acid

This compound is synthesized through the acylation of morpholine with succinic anhydride. This reaction opens the anhydride ring to form the corresponding amide and carboxylic acid functionalities.

Caption: Synthetic workflow for 4-(morpholin-4-yl)-4-oxobutanoic acid.

Experimental Protocol: Acylation of Morpholine with Succinic Anhydride

-

Reaction Setup: Dissolve succinic anhydride (1.0 equivalent) in an inert solvent such as dichloromethane or THF.

-

Addition of Morpholine: Slowly add morpholine (1.0 equivalent) to the solution at room temperature. The reaction is typically exothermic.

-

Reaction Conditions: Stir the reaction mixture at room temperature. The reaction is usually complete within a few hours. Monitor the consumption of the starting materials by TLC.

-

Isolation: The product often precipitates out of the reaction mixture. If not, the solvent can be removed under reduced pressure.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 4-(morpholin-4-yl)-4-oxobutanoic acid.

Section 4: Applications in Drug Development and Research

The morpholine moiety is a privileged structure in medicinal chemistry, known for improving the pharmacokinetic properties of drug candidates. Both this compound and its oxo-derivative are valuable building blocks in the synthesis of more complex molecules with potential therapeutic applications.

This compound: A Scaffold for Bioactive Molecules

The presence of both a basic nitrogen atom within the morpholine ring and an acidic carboxylic acid group gives this compound a zwitterionic character at physiological pH. This can be advantageous for interacting with biological targets and for improving aqueous solubility. While specific biological activities for this compound are not extensively documented in publicly available literature, its structure suggests potential as a GABA (gamma-aminobutyric acid) analog or as a scaffold for the development of compounds targeting CNS disorders.

4-(Morpholin-4-yl)-4-oxobutanoic Acid: A Bifunctional Linker

The structure of 4-(morpholin-4-yl)-4-oxobutanoic acid, with its terminal carboxylic acid and the morpholine amide, makes it an excellent candidate for use as a bifunctional linker in drug development. The carboxylic acid can be activated and coupled to an amine-containing molecule, while the morpholine ring provides a point of attachment or can be used to modulate the physicochemical properties of the resulting conjugate. This is particularly relevant in the design of PROTACs (PROteolysis TArgeting Chimeras) and antibody-drug conjugates (ADCs), where the linker plays a critical role in the stability and efficacy of the therapeutic agent.

Caption: Conceptual use of 4-(morpholin-4-yl)-4-oxobutanoic acid as a linker in a PROTAC.

Section 5: Conclusion and Future Perspectives

This compound and 4-(morpholin-4-yl)-4-oxobutanoic acid represent two valuable, yet distinct, chemical entities for researchers in drug discovery and medicinal chemistry. Their straightforward syntheses and the presence of the versatile morpholine moiety make them attractive starting materials and building blocks. While the specific biological activities of these compounds remain to be fully elucidated, their potential as scaffolds for novel therapeutics and as linkers in advanced drug delivery systems warrants further investigation. This guide provides a solid foundation for scientists to embark on such explorations, with the ultimate goal of developing new and effective medicines.

References

- PubChem. 4-(Morpholin-4-yl)-4-oxobutanoic acid. National Center for Biotechnology Information.

- PubChem. 4-Morpholinebutanoic acid. National Center for Biotechnology Information.

- Chemical Synthesis Database. 3-morpholin-4-yl-butyric acid ethyl ester.

Sources

A Technical Guide to 4-Morpholinebutyric Acid: A Versatile Scaffold in Modern Drug Discovery

This guide provides an in-depth analysis of 4-morpholinebutyric acid, also known by its IUPAC name, 4-morpholin-4-ylbutanoic acid. We will delve into its chemical identity, provide a robust and validated synthesis protocol, and explore its strategic applications in the fields of medicinal chemistry and drug development. The narrative is designed for researchers and scientists, emphasizing the causal reasoning behind its utility as a molecular building block.

Core Chemical Identity and Structural Attributes

4-Morpholinebutyric acid is a bifunctional organic compound featuring a saturated morpholine heterocycle linked via its nitrogen atom to a four-carbon butyric acid chain. This unique arrangement confers a set of valuable physicochemical properties that are highly sought after in drug design.

-

IUPAC Name: this compound[1]

-

Synonyms: 4-Morpholinebutanoic acid, gamma-Morpholinobutyric acid[1]

-

CAS Number: 5807-09-0[1]

-

Molecular Formula: C₈H₁₅NO₃[1]

The structure combines a weakly basic tertiary amine within the morpholine ring and a terminal carboxylic acid. The morpholine ring itself is a privileged pharmacophore in medicinal chemistry, frequently incorporated into drug candidates to enhance aqueous solubility, improve metabolic stability, and fine-tune pharmacokinetic profiles.[2][3][4] The oxygen atom in the ring acts as a hydrogen bond acceptor, while the flexible four-carbon linker provides spatial separation and conformational freedom, crucial for optimizing interactions with biological targets or for its use as a linker.

Caption: Two-stage synthesis workflow for 4-Morpholinebutyric Acid.

Step-by-Step Experimental Protocol

Stage 1: Synthesis of Ethyl 4-Bromobutyrate from γ-Butyrolactone

Causality: This step converts a stable lactone into a reactive alkyl halide ester. The use of ethanolic HBr allows for simultaneous ring-opening and esterification in a single, efficient process. This protocol is adapted from a well-established procedure for similar transformations. [5]

-

Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stir bar and a gas dispersion tube, dissolve γ-butyrolactone (86.1 g, 1.0 mol) in absolute ethanol (175 mL).

-

HBr Addition: Cool the solution to 0°C in an ice bath. Bubble dry hydrogen bromide gas through the solution. The reaction is exothermic; maintain the temperature below 10°C. Continue the addition until the solution is saturated and fumes of HBr are observed escaping (approx. 4-6 hours).

-

Reaction & Work-up: Seal the flask and stir the mixture at room temperature for 24 hours. Pour the reaction mixture into 500 mL of ice-cold water.

-

Extraction: Transfer the mixture to a separatory funnel. The oily product layer will separate. Extract the aqueous layer with diethyl ether (2 x 100 mL).

-

Washing & Drying: Combine the organic layers and wash sequentially with cold 5% sodium bicarbonate solution (100 mL) and brine (100 mL). Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄).

-

Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. Purify the residual oil by vacuum distillation to yield ethyl 4-bromobutyrate.

Stage 2: Synthesis of 4-Morpholinebutyric Acid

Causality: This stage involves a classic Sₙ2 reaction where morpholine acts as the nucleophile. [2]Potassium carbonate is employed as a mild, inexpensive base to neutralize the HBr byproduct, preventing the protonation of the morpholine nucleophile and driving the reaction to completion. The final step is a standard base-catalyzed hydrolysis of the ethyl ester to the carboxylate, followed by acidification.

-

Reaction Setup: To a 500 mL round-bottom flask, add ethyl 4-bromobutyrate (39.0 g, 0.2 mol), morpholine (26.1 g, 0.3 mol, 1.5 eq), and anhydrous potassium carbonate (41.4 g, 0.3 mol, 1.5 eq) in 200 mL of anhydrous acetonitrile.

-

N-Alkylation: Equip the flask with a reflux condenser and heat the suspension to reflux (approx. 82°C) with vigorous stirring for 12-16 hours. Monitor the reaction's progress by TLC.

-

Isolation of Intermediate: Cool the mixture to room temperature and filter off the inorganic salts. Wash the filter cake with acetonitrile. Concentrate the filtrate under reduced pressure to obtain the crude ethyl 4-morpholinobutyrate. This intermediate can be used directly in the next step.

-

Hydrolysis (Saponification): Dissolve the crude ester in 100 mL of ethanol and add a solution of sodium hydroxide (12.0 g, 0.3 mol) in 100 mL of water. Heat the mixture to reflux for 2-3 hours until the ester is fully consumed (monitored by TLC).

-

Acidification & Isolation: Cool the reaction mixture in an ice bath and carefully acidify to pH ~5-6 with concentrated hydrochloric acid. The product will precipitate as a white solid.

-

Purification: Collect the solid by vacuum filtration, wash with a small amount of cold water, and dry under vacuum to yield pure 4-morpholinebutyric acid.

Strategic Applications in Drug Development

While not typically an active pharmaceutical ingredient (API) itself, 4-morpholinebutyric acid is a strategic tool for medicinal chemists. Its value lies in its function as a versatile linker or a scaffold modifier to build more complex and effective drug candidates.

Improving Pharmacokinetic Properties

The morpholine moiety is a well-established "pharmacokinetic fixer." [3][4]Its incorporation into a lead compound via the 4-butyric acid linker can:

-

Enhance Aqueous Solubility: The polar ether oxygen and the ionizable nitrogen of the morpholine ring can significantly improve the solubility of hydrophobic parent molecules, which is a critical factor for oral bioavailability and formulation.

-

Increase Metabolic Stability: The morpholine ring is generally resistant to oxidative metabolism by cytochrome P450 enzymes, protecting adjacent functional groups and extending the half-life of a drug.

Role as a Versatile Linker

In modern drug design, particularly for prodrugs and Antibody-Drug Conjugates (ADCs), linkers are critical components that connect the active drug (payload) to a carrier or targeting moiety. [6][7]4-Morpholinebutyric acid is an ideal candidate for such applications due to its bifunctional nature.

-

Conjugation Chemistry: The terminal carboxylic acid can be readily activated to form amide bonds with amine-containing payloads or antibodies. The tertiary amine of the morpholine ring can also serve as a conjugation point or a site for quaternization to further modify solubility.

-

Spatial Optimization: The flexible four-carbon chain provides adequate spacing between the payload and the carrier, which can be essential to prevent steric hindrance and ensure that both components can function effectively.

Caption: Role of 4-Morpholinebutyric acid as a linker in an ADC.

This linker strategy allows for the creation of sophisticated drug delivery systems where a potent but toxic drug is selectively delivered to target cells (e.g., cancer cells), minimizing systemic exposure and improving the therapeutic index. [8][]

Conclusion

4-Morpholinebutyric acid represents more than just a simple chemical. It is a strategically designed molecular tool that empowers drug discovery professionals to overcome fundamental challenges in medicinal chemistry. Its robust and scalable synthesis, combined with the proven benefits of the morpholine pharmacophore and the versatility of its bifunctional structure, secures its place as a valuable building block for developing next-generation therapeutics. By understanding the causality behind its design and application, researchers can effectively leverage this compound to construct drug candidates with optimized potency, selectivity, and pharmacokinetic profiles.

References

- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 79872, 4-Morpholinebutanoic acid.

- Chen, X., et al. (2009). Research on the N-alkylation of morpholine with alcohols catalyzed by CuO–NiO/γ–Al2O3.

- Ortiz, K. G., et al. (2024). Green Synthesis of Morpholines via Selective Monoalkylation of Amines. ChemRxiv.

- Kumari, P., & Singh, R. K. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Bioorganic Chemistry, 96, 103578.

- Al-Ghorbani, M., et al. (2015). Antimicrobial and antiurease activities of newly synthesized morpholine derivatives containing an azole nucleus. Molecules, 20(8), 13674-13692.

- Tzara, A., et al. (2024). Biological activities of morpholine derivatives and molecular targets involved.

- Denny, W. A. (2014).

- Tran, T., et al. (2020). Self-immolative Linkers in Prodrugs and Antibody Drug Conjugates in Cancer Treatment. Current Medicinal Chemistry, 27(16), 2664-2691.

- Lavety, J., & Proctor, G. R. (1966).

- Singh, P. P., et al. (2017). Chemical Modification of Linkers Provides Stable Linker–Payloads for the Generation of Antibody–Drug Conjugates. Journal of Medicinal Chemistry, 60(16), 7115-7122.

Sources

- 1. researchgate.net [researchgate.net]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. A versatile acid-labile linker for antibody–drug conjugates - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 7. Self-immolative Linkers in Prodrugs and Antibody Drug Conjugates in Cancer Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Chemical Modification of Linkers Provides Stable Linker–Payloads for the Generation of Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

"4-morpholinobutyric acid" physical and chemical properties

Prepared by: Gemini, Senior Application Scientist

Introduction

4-Morpholinobutyric acid, also known as 4-morpholin-4-ylbutanoic acid, is a heterocyclic compound that integrates two key chemical motifs: a saturated morpholine ring and a butyric acid tail. This unique structure imparts bifunctional characteristics, with a basic tertiary amine and an acidic carboxylic acid group, making it a valuable building block in synthetic organic chemistry and medicinal chemistry. The morpholine scaffold is a privileged structure found in numerous approved drugs, including the antibiotic Linezolid and the anticancer agent Gefitinib, valued for its ability to improve aqueous solubility, metabolic stability, and overall pharmacokinetic profiles.[1]

This technical guide provides a comprehensive overview of the physical and chemical properties of 4-morpholinobutyric acid, detailed protocols for its synthesis and characterization, and insights into its potential applications for researchers, chemists, and professionals in drug development.

Chemical Identity and Physicochemical Properties

The structural foundation of 4-morpholinobutyric acid is the linkage of a morpholine ring via its nitrogen atom to the fourth carbon of a butanoic acid chain. This arrangement results in a zwitterionic character at physiological pH.

Table 1: Chemical Identifiers and Properties of 4-Morpholinobutyric Acid

| Property | Value | Source |

| IUPAC Name | This compound | [2] |

| Synonyms | 4-Morpholinebutyric acid, γ-Morpholinobutyric acid | [2] |

| CAS Number | 5807-09-0 | [2] |

| Molecular Formula | C₈H₁₅NO₃ | [2] |

| Molecular Weight | 173.21 g/mol | [2] |

| Appearance | (Predicted) White to off-white crystalline solid | - |

| Melting Point | Not experimentally determined | - |

| Boiling Point | Not experimentally determined | - |

| Solubility | Soluble in water and polar organic solvents | Inferred from structure |

| pKa₁ (Carboxylic Acid) | ~4.5 (Predicted) | Inferred from similar acids[3][4] |

| pKa₂ (Morpholinium ion) | ~8.4 (Predicted) | Based on morpholine conjugate acid[1] |

The presence of both a Brønsted-Lowry acid (carboxylic acid) and a Lewis base (tertiary amine) dictates the compound's pH-dependent behavior. The pKa of the carboxylic acid is expected to be slightly lower than that of butyric acid (~4.8) due to the electron-withdrawing inductive effect of the morpholine nitrogen. The pKa of the conjugate acid (morpholinium ion) is similar to that of protonated morpholine itself.[1][4] This amphoteric nature is critical for its application in biological systems and for purification strategies like ion-exchange chromatography.

Synthesis and Reactivity

While a specific, peer-reviewed synthesis for 4-morpholinobutyric acid is not prominently documented, a highly plausible and efficient route involves the nucleophilic substitution of a 4-halobutyric acid derivative with morpholine. A common and cost-effective precursor for this is γ-butyrolactone.

Proposed Synthesis Workflow

The synthesis can be logically approached as a two-step process:

-

Ring-opening of γ-butyrolactone to form a 4-halobutyric acid or its ester.

-

N-Alkylation of morpholine with the resulting intermediate.

Caption: Proposed two-step synthesis of 4-morpholinobutyric acid.

Experimental Protocol: Laboratory-Scale Synthesis

This protocol is designed as a self-validating system based on established chemical transformations.[5][6]

Step 1: Synthesis of 4-Bromobutyric Acid from γ-Butyrolactone [6]

-

Reagent Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, cautiously add γ-butyrolactone (1.0 eq). Under an inert atmosphere (e.g., nitrogen or argon), slowly add 48% aqueous hydrobromic acid (HBr) (approx. 5.0 eq) followed by concentrated sulfuric acid (H₂SO₄) (approx. 0.2 eq).

-

Reaction: Stir the mixture at room temperature for 2 hours, then heat to reflux (typically ~120-125 °C) for 12 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Workup and Extraction: Cool the reaction mixture to room temperature and quench by pouring it into cold water. Extract the aqueous layer with a suitable organic solvent, such as diethyl ether or ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude 4-bromobutyric acid can be purified by silica gel chromatography to yield the product as an oil.

Step 2: Synthesis of 4-Morpholinobutyric Acid

-

Reagent Setup: To a solution of 4-bromobutyric acid (1.0 eq) in a polar aprotic solvent like acetonitrile or DMF, add morpholine (2.2 eq) and a non-nucleophilic base such as potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA) (2.5 eq). The excess morpholine acts as both a nucleophile and a scavenger for the HBr byproduct.

-

Reaction: Heat the reaction mixture to 60-80 °C and stir for 12-24 hours, monitoring by TLC until the starting material is consumed.

-

Workup and Isolation: Cool the mixture and filter off the inorganic salts. Concentrate the filtrate under reduced pressure. Dissolve the residue in water and adjust the pH to the isoelectric point (approx. pH 6-7) with a suitable acid (e.g., 1M HCl) to precipitate the zwitterionic product.

-

Purification: Collect the crude product by filtration. Recrystallization from a solvent mixture like ethanol/water can be performed to obtain highly pure 4-morpholinobutyric acid.

Spectroscopic Analysis and Structural Elucidation

Structural confirmation of the synthesized product is critical. The following sections detail the expected spectroscopic data and provide a standardized protocol for their acquisition.

Predicted Spectroscopic Data

-

¹H NMR (Proton NMR):

-

δ > 10 ppm (s, 1H, broad): Carboxylic acid proton (-COOH).

-

δ ~ 3.70 ppm (t, 4H): Morpholine methylene protons adjacent to oxygen (-N-CH₂-CH₂-O-).[7]

-

δ ~ 2.50 ppm (t, 4H): Morpholine methylene protons adjacent to nitrogen (-N-CH₂-CH₂-O-).[7]

-

δ ~ 2.40 ppm (t, 2H): Methylene protons of the butyrate chain adjacent to the nitrogen (-N-CH₂-).[8]

-

δ ~ 2.30 ppm (t, 2H): Methylene protons of the butyrate chain alpha to the carbonyl (-CH₂-COOH).[8]

-

δ ~ 1.90 ppm (quintet, 2H): Central methylene protons of the butyrate chain (-CH₂-CH₂-CH₂-).[8]

-

-

¹³C NMR (Carbon NMR):

-

δ ~ 67 ppm: Morpholine carbons adjacent to oxygen (-O-CH₂-).[7][10]

-

δ ~ 58 ppm: Butyrate chain carbon adjacent to nitrogen (-N-CH₂-).

-

δ ~ 54 ppm: Morpholine carbons adjacent to nitrogen (-N-CH₂-).

-

δ ~ 32 ppm: Butyrate chain carbon alpha to carbonyl (-CH₂-COOH).

-

δ ~ 22 ppm: Central butyrate chain carbon (-CH₂-CH₂-CH₂-).

-

FT-IR (Infrared Spectroscopy):

-

3300-2500 cm⁻¹ (broad): O-H stretch of the carboxylic acid.

-

2950-2800 cm⁻¹ (strong): C-H stretching of methylene groups.

-

~1710 cm⁻¹ (strong): C=O stretch of the carboxylic acid.

-

~1115 cm⁻¹ (strong): C-O-C stretch of the morpholine ether linkage.[11]

-

-

Mass Spectrometry (MS):

-

[M+H]⁺: Expected at m/z = 174.11.

-

Fragmentation: A characteristic fragment at m/z = 100.09, corresponding to the [M-C₄H₅O₂]⁺ ion from the cleavage of the butyric acid chain, is anticipated.

-

Protocol: Standardized Spectroscopic Analysis

This protocol ensures the acquisition of high-quality, reproducible data for structural verification.

Sources

- 1. Morpholine - Wikipedia [en.wikipedia.org]

- 2. 4-Morpholinebutanoic acid | C8H15NO3 | CID 79872 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. youtube.com [youtube.com]

- 4. pKa Vaules for Organic and Inorganic Bronsted Acids at 25o Ca [owl.oit.umass.edu]

- 5. Morpholine-4-carboxylic Acid (50881-96-4) for sale [vulcanchem.com]

- 6. 4-Bromobutyric acid synthesis - chemicalbook [chemicalbook.com]

- 7. acdlabs.com [acdlabs.com]

- 8. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 9. 13C Carbon NMR Spectroscopy - Chemistry Steps [chemistrysteps.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. researchgate.net [researchgate.net]

The Morpholine Scaffold: A Cornerstone in Modern Drug Discovery

An In-depth Technical Guide on the Biological Activity of Morpholine-Containing Compounds

Abstract

The morpholine ring, a simple six-membered saturated heterocycle containing both an ether and a secondary amine functional group, has established itself as a "privileged scaffold" in medicinal chemistry. Its unique physicochemical properties—including improved aqueous solubility, metabolic stability, and a pKa near physiological pH—render it an invaluable component in the design of novel therapeutics.[1][2] This guide provides a comprehensive technical overview of the diverse biological activities exhibited by morpholine-containing compounds. We will delve into their critical roles as anticancer, antimicrobial, and anti-inflammatory agents, exploring the underlying mechanisms of action, structure-activity relationships (SAR), and key experimental protocols for their evaluation. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the versatile morpholine core in their therapeutic discovery programs.

The Morpholine Moiety: A Profile of a Privileged Scaffold

The prevalence of the morpholine ring in numerous FDA-approved drugs is not coincidental.[1][3] Its utility stems from a unique combination of properties that favorably impact a molecule's pharmacokinetic and pharmacodynamic profile.

-

Physicochemical Properties: The presence of both a hydrogen bond-accepting oxygen atom and a weakly basic nitrogen atom (pKa ≈ 8.7) allows the morpholine ring to improve aqueous solubility and engage in crucial hydrogen bond interactions within biological targets.[3][4] This balanced hydrophilic-lipophilic character is often key to enhancing a drug candidate's overall properties, including permeability across the blood-brain barrier.[2]

-

Metabolic Stability: The morpholine ring is generally stable to metabolic oxidation. The oxidation of the morpholine ring is a primary metabolic pathway for many drugs containing this moiety, often leading to non-toxic derivatives with optimal clearance profiles.[2][5]

-

Synthetic Accessibility: The morpholine scaffold is a versatile and readily accessible synthetic building block, which can be easily incorporated into molecules through various synthetic methodologies.[4]

These attributes collectively justify the classification of morpholine as a privileged structure, consistently appearing in drugs across a wide range of therapeutic areas.[4]

Anticancer Activity: Targeting Key Signaling Pathways

Morpholine-containing compounds have emerged as a major class of anticancer agents, with half of the morpholine-based drugs approved by the U.S. FDA between 2013 and 2023 being for cancer treatment.[3] Many of these compounds function by inhibiting critical signaling pathways that drive tumor proliferation and survival, most notably the PI3K/Akt/mTOR pathway.[6]

Mechanism of Action: Inhibition of the PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a central signaling network that regulates cell growth, proliferation, and survival.[7][8] Its aberrant activation is a common feature in many human cancers, making it a prime target for therapeutic intervention.[9] Morpholine-containing inhibitors often target the ATP-binding pocket of PI3K and/or mTOR. The oxygen atom of the morpholine ring frequently acts as a crucial hydrogen bond acceptor, anchoring the inhibitor to the hinge region of the kinase, a fundamental interaction for high-potency inhibition.[4][10]

By inhibiting PI3K, these compounds prevent the phosphorylation of phosphatidylinositol 4,5-bisphosphate (PIP2) to phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[11] This blockade prevents the recruitment and activation of downstream effectors like Akt, ultimately leading to a shutdown of pro-survival signaling, induction of apoptosis, and arrest of the cell cycle.[9][12]

Caption: PI3K/Akt/mTOR signaling pathway and the inhibitory action of morpholine-containing compounds.

Case Study: Gefitinib (Iressa®)

Gefitinib is a selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase, used for the treatment of non-small cell lung cancer (NSCLC).[13][14] The morpholine moiety in Gefitinib is crucial for its activity, enhancing water solubility and promoting hydrogen bonding with key residues in the ATP-binding domain of EGFR.[3] By binding to the ATP site, Gefitinib blocks the autophosphorylation of the receptor, thereby inhibiting downstream signaling cascades like the Ras-Raf-MEK-ERK and PI3K-Akt pathways, which ultimately leads to reduced tumor cell proliferation and induction of apoptosis.[15][16]

Quantitative Data: In Vitro Cytotoxicity

The cytotoxic potential of novel morpholine-containing compounds is typically assessed using cell viability assays, with the half-maximal inhibitory concentration (IC₅₀) being a key quantitative metric.

| Compound ID | Target Cell Line | IC₅₀ (µM) | Reference |

| AK-10 | A549 (Lung Carcinoma) | 8.55 ± 0.67 | [17][18] |

| MCF-7 (Breast Cancer) | 3.15 ± 0.23 | [17][18] | |

| SHSY-5Y (Neuroblastoma) | 3.36 ± 0.29 | [17][18] | |

| Compound 10e | A549 (Lung Carcinoma) | 0.033 ± 0.003 | [19] |

| MDA-MB-231 (Breast Cancer) | 0.63 ± 0.02 | [19] | |

| Compound 8b | MCF-7 (Breast Cancer) | ~7.1 | [20] |

| Compound 6 | HepG2 (Liver Cancer) | 0.21 | [21] |

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[22][23]

Principle: In living cells, mitochondrial dehydrogenases reduce the yellow, water-soluble MTT tetrazolium salt into a purple, insoluble formazan product.[22] The amount of formazan produced is directly proportional to the number of viable cells. The formazan crystals are then solubilized, and the absorbance is measured spectrophotometrically.

Step-by-Step Methodology:

-

Cell Seeding:

-

Rationale: To ensure logarithmic growth and uniform cell distribution for consistent results.

-

Harvest cancer cells during their exponential growth phase.

-

Perform a cell count and determine viability (e.g., using trypan blue exclusion).

-

Seed cells into a 96-well plate at a pre-optimized density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.[24]

-

Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.[24]

-

-

Compound Treatment:

-

Rationale: To expose cells to a range of concentrations to determine the dose-dependent effect.

-

Prepare a stock solution of the morpholine test compound in a suitable solvent (e.g., DMSO).

-

Perform serial dilutions of the compound in culture medium to achieve the desired final concentrations.

-

Remove the old medium from the wells and add 100 µL of the medium containing the test compound. Include vehicle-only controls (e.g., 0.1% DMSO) and untreated controls (medium only).[24]

-

Incubate for a specified period (e.g., 48 or 72 hours).

-

-

MTT Incubation:

-

Formazan Solubilization:

-

Rationale: To dissolve the insoluble formazan crystals for absorbance reading.

-

Carefully aspirate the medium containing MTT without disturbing the cells or formazan crystals.

-

Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.[26]

-

Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[22]

-

-

Data Acquisition and Analysis:

-

Rationale: To quantify the formazan product and calculate cell viability.

-

Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.[26]

-

Calculate the percentage of cell viability for each concentration relative to the untreated control.

-

Plot a dose-response curve and determine the IC₅₀ value using non-linear regression analysis.

-

Caption: Experimental workflow for the MTT cytotoxicity assay.

Antimicrobial Activity: A New Generation of Antibiotics

The rise of multidrug-resistant pathogens necessitates the development of new antimicrobial agents with novel mechanisms of action. Morpholine derivatives have shown significant promise in this area, exhibiting broad-spectrum activity against various bacteria and fungi.[27][28]

Mechanism of Action: Protein Synthesis Inhibition

A key mechanism for morpholine-containing antibiotics is the inhibition of bacterial protein synthesis. They target the bacterial ribosome, a complex molecular machine responsible for translating mRNA into proteins.

Case Study: Linezolid

Linezolid is a synthetic antibiotic from the oxazolidinone class and represents a landmark morpholine-containing drug.[29] It is used to treat serious infections caused by Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE).

Linezolid's unique mechanism involves binding to the 23S ribosomal RNA of the 50S subunit.[5][29] This action prevents the formation of a functional 70S initiation complex, which is the very first step in protein synthesis.[30] By inhibiting translation at such an early stage, Linezolid effectively halts bacterial growth. The morpholine ring is a critical part of its structure, contributing to its activity.[30]

Quantitative Data: In Vitro Antibacterial Activity

The minimum inhibitory concentration (MIC) is the primary metric used to quantify the in vitro activity of an antibacterial agent. It is defined as the lowest concentration of the drug that inhibits the visible growth of a microorganism after overnight incubation.[31]

| Compound ID | Bacterial Strain | MIC (µg/mL) | Reference |

| Ru(ii)-3 | Staphylococcus aureus | 0.78 | [32] |

| Compound 12 | Mycobacterium smegmatis | 15.6 | [27] |

| Compound 24 | Vibrio cholerae | 6.25 | [33] |

| Pseudomonas aeruginosa | 6.25 | [33] | |

| Compound 3 | Various Gram-positive & Gram-negative | 16 - 31 (inhibition zone mm) | [6] |

| Finafloxacin | Various pathogens | Marketed Drug | [3] |

Experimental Protocol: Broth Microdilution MIC Assay

The broth microdilution method is a standardized and widely used technique for determining the MIC of antimicrobial agents.[31]

Principle: A standardized inoculum of a specific bacterium is challenged with serial twofold dilutions of the antimicrobial agent in a liquid growth medium. Following incubation, the presence or absence of visible growth determines the MIC value.[34]

Step-by-Step Methodology:

-

Preparation of Antimicrobial Agent:

-

Rationale: To create a precise concentration gradient to test the agent's efficacy.

-

Prepare a stock solution of the morpholine compound in a suitable solvent.

-

In a 96-well microtiter plate, add 100 µL of sterile broth (e.g., Mueller-Hinton Broth) to all wells.

-

Add 100 µL of the 2x concentrated stock solution to the first column of wells.

-

Perform a twofold serial dilution by transferring 100 µL from the first column to the second, mixing, and repeating this process across the plate to column 10. Discard 100 µL from column 10.[35] Column 11 serves as the growth control (no drug), and column 12 as the sterility control (no bacteria).[35]

-

-

Preparation of Bacterial Inoculum:

-

Rationale: To ensure a standardized bacterial load for reproducible MIC results.

-

Select 3-5 isolated colonies of the test bacterium from an 18-24 hour agar plate.

-

Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

-

Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the wells.

-

-

Inoculation:

-

Rationale: To introduce the bacteria to the antimicrobial agent.

-

Within 15 minutes of standardization, inoculate each well (except the sterility control) with the prepared bacterial suspension. The final volume in each well should be 100 µL.

-

-

Incubation:

-

Rationale: To allow for bacterial growth in the presence of the antimicrobial agent.

-

Cover the plate and incubate at 35-37°C for 16-20 hours in ambient air.[31]

-

-

Reading and Interpretation:

-

Rationale: To determine the lowest concentration that inhibits growth.

-

Following incubation, examine the plate for visible turbidity (bacterial growth).

-

The MIC is the lowest concentration of the antimicrobial agent in a well that shows no visible growth. The growth control well should be turbid, and the sterility control well should be clear.

-

Other Notable Biological Activities

Beyond anticancer and antimicrobial applications, the morpholine scaffold is integral to drugs with a variety of other therapeutic uses:

-

Anti-inflammatory: Morpholine derivatives have been investigated as potent anti-inflammatory agents.[32] For instance, Emorfazone is an anti-inflammatory drug containing the morpholine moiety.

-

Central Nervous System (CNS) Activity: The ability of the morpholine ring to improve blood-brain barrier penetration has made it a valuable component in CNS drug discovery.[2] Approved drugs like the antidepressant Moclobemide and Reboxetine feature a morpholine core.[3][36]

-

Antifungal: Several morpholine derivatives, such as Amorolfine, are used as antifungal agents, often targeting ergosterol biosynthesis in the fungal cell membrane.[29]

Conclusion and Future Perspectives

The morpholine scaffold is a testament to the power of a simple, versatile heterocyclic ring in drug design. Its favorable physicochemical and pharmacokinetic properties have cemented its status as a privileged structure, leading to a multitude of approved and experimental drugs across diverse therapeutic areas. The continued exploration of morpholine-based compounds, particularly in oncology and infectious diseases, promises to yield next-generation therapeutics with improved efficacy and safety profiles. As synthetic methodologies become more advanced, the ability to fine-tune the structure and properties of morpholine derivatives will undoubtedly expand their therapeutic potential even further, ensuring this remarkable scaffold remains a cornerstone of medicinal chemistry for years to come.

References

- Jiang, Z., et al. (2020). Recent advances in the use of PI3K inhibitors for glioblastoma multiforme: Current preclinical and clinical development. Journal of Experimental & Clinical Cancer Research.

- Goel, K. K., et al. (2023). A Minireview on the Morpholine-Ring-Containing U.S. FDA Approved Drugs: A Medicinal-Chemistry-Based Analysis from 2013 to 2023. Thieme Chemistry.

- Chen, Y., et al. (2016). Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold. Journal of Molecular Graphics and Modelling.

- Tew, B. Y., et al. (2022). PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? Frontiers in Oncology.

- Nayak, S. K., et al. (2021). Synthesis, spectral characterization, and in vitro antibacterial and antifungal activities of novel 1,3-thiazine-2-amines comprising morpholine nucleus. Synthetic Communications.

- Mih, J. D., et al. (2022). PI3K/AKT Signaling Tips the Balance of Cytoskeletal Forces for Cancer Progression. Cells.

- National Center for Biotechnology Information. (n.d.). Linezolid. PubChem.

- RxScribe. (2023). Pharmacology of Linezolid. RxScribe.

- Ghafouri-Fard, S., et al. (2021). A schematic diagram of the PI3K/AKT/mTOR pathway. ResearchGate.

- Yelekci, K., et al. (2020). Morpholine-containing, CNS active, FDA approved drugs. ResearchGate.

- Jhaveri, K., et al. (2015). The PI3K/AKT/mTOR pathway in breast cancer: targets, trials and biomarkers. Therapeutic Advances in Medical Oncology.

- Wiegand, I., et al. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Nature Protocols.

- van Meerloo, J., et al. (2011). The MTT Assay: A Method for Error Minimization and Interpretation in Measuring Cytotoxicity and Estimating Cell Viability. Methods in Molecular Biology.

- Ates, Z., et al. (2018). Linezolid: a review of its properties, function, and use in critical care. Journal of Critical Care.

- Yadav, D., et al. (2022). Morpholine: Pharmacophore Modulating Pharmacokinetic Properties of Anticancer Leads. IntechOpen.

- Yurttas, L., et al. (2015). Antimicrobial and antiurease activities of newly synthesized morpholine derivatives containing an azole nucleus. Journal of Enzyme Inhibition and Medicinal Chemistry.

- National Center for Biotechnology Information. (2013). Cell Viability Assays. Assay Guidance Manual.

- Gorska, A., et al. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. protocols.io.

- Al-Ostath, A., et al. (2024). Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis. Molecules.

- Hancock Lab. (n.d.). MIC Determination By Microtitre Broth Dilution Method. Hancock Lab.

- Ellinghaus, H. (2021). Broth Microdilution assay - How to determine the MIC (Minimum Inhibitory Concentration). YouTube.

- Aryal, S. (2022). Broth Dilution Method for MIC Determination. Microbe Online.

- Wang, Y., et al. (2024). Morpholine-modified Ru-based agents with multiple antibacterial mechanisms as metalloantibiotic candidates against Staphylococcus aureus infection. Dalton Transactions.

- Morandini, E., et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience.

- Kumar, A., et al. (2022). Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies. RSC Medicinal Chemistry.

- Vantaku, V., et al. (2015). Synthesis and PI3 Kinase Inhibition Activity of Some Novel Trisubstituted Morpholinopyrimidines. Molecules.

- ResearchGate. (2016). (PDF) morpholine antimicrobial activity. ResearchGate.

- Kumar, A., et al. (2022). Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies. RSC Publishing.

- Sciforum. (n.d.). Synthesis and anticancer evaluation of novel morpholine analogues. Sciforum.

- National Center for Biotechnology Information. (n.d.). Gefitinib. PubChem.

- Kallan, L., et al. (2014). Structural Effects of Morpholine Replacement in ZSTK474 on Class I PI3K Isoform Inhibition: Development of Novel MEK/PI3K Bifunctional Inhibitors. PLoS ONE.

- ResearchGate. (n.d.). Table 1 IC 50 values of derivatives against cancer cells and relative... ResearchGate.

- Morandini, E., et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Publications.

- CancerQuest. (n.d.). Gefitinib. CancerQuest.

- Wikipedia. (n.d.). Gefitinib. Wikipedia.

- Patsnap. (2024). What is the mechanism of Gefitinib? Patsnap Synapse.

Sources